![molecular formula C10H10O2 B1251627 3-Phenyl-3-butenoic acid](/img/structure/B1251627.png)
3-Phenyl-3-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-3-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Peptidylglycine Alpha-Amidating Monooxygenase
One of the primary applications of 3-phenyl-3-butenoic acid is its role as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM). PAM is essential for the amidation of neuropeptides, which are critical for various physiological processes. Inhibition of PAM by PBA can lead to reduced levels of amidated neuropeptides, presenting a potential strategy for treating inflammatory diseases and certain cancers .
Anti-Inflammatory Properties
PBA has demonstrated anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation. Studies have shown that PBA can inhibit the growth of ras-mutated epithelial cells and human lung carcinoma cells, highlighting its potential as an anti-tumor agent .
Cancer Research
Anti-Tumor Activity
Research indicates that PBA exhibits significant anti-tumor activity through its ability to inhibit histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, which can alter gene expression patterns associated with tumor growth and survival . Comparative studies have shown that PBA's effects on tumorigenic cells are similar to those of vorinostat, another HDAC inhibitor, but with a more favorable selectivity profile for non-tumorigenic cells .
Case Study: Human Lung Carcinoma
In a detailed study involving human lung carcinoma cells, treatment with PBA resulted in a marked decrease in cell growth compared to control groups. The study demonstrated that at specific concentrations, PBA effectively reduced the proliferation of cancer cells while sparing normal cells from similar effects . This selectivity is crucial for developing safer cancer therapies with fewer side effects.
Bioanalytical Applications
Fluorescent Probes
The compound has been utilized in the synthesis of modular fluorescent probes that can bind to glycan chains on antibodies. These probes are valuable tools in bioanalytical chemistry for studying protein interactions and cellular processes. The binding affinity of these probes can be quantitatively assessed using techniques such as Quartz Crystal Microbalance (QCM) .
Summary Table of Applications
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12) |
InChI Key |
YYGIPLBXWUIPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)O)C1=CC=CC=C1 |
Synonyms |
3-phenyl-3-butenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.